3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid
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Overview
Description
3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, a methoxy group, and an amino-ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoic acid core: This can be achieved through the oxidation of a suitable aromatic precursor.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the amino-ethoxy substituent: This step can be carried out through nucleophilic substitution reactions, where an appropriate amino-ethoxy compound reacts with the benzoic acid derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The methoxy and amino-ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, alkyl halides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Similar in structure but lacks the amino-ethoxy substituent.
3-Methoxy-4-hydroxybenzoic acid: Contains a hydroxyl group instead of the amino-ethoxy group.
4-Amino-3-methoxybenzoic acid: Similar but with an amino group directly attached to the benzene ring.
Uniqueness
3-Methoxy-4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methoxy-4-[2-oxo-2-(1-phenylethylamino)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12(13-6-4-3-5-7-13)19-17(20)11-24-15-9-8-14(18(21)22)10-16(15)23-2/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZDZYIPJMXWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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